molecular formula C14H22N2 B1335134 4-(2-Azepan-1-yl-ethyl)-phenylamine CAS No. 863377-36-0

4-(2-Azepan-1-yl-ethyl)-phenylamine

Cat. No.: B1335134
CAS No.: 863377-36-0
M. Wt: 218.34 g/mol
InChI Key: OARSMQUCRTVKGP-UHFFFAOYSA-N
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Description

4-(2-Azepan-1-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group attached to an azepane ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both aromatic amines and azepane rings, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with azepane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azepan-1-yl-ethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using fuming sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro-4-(2-Azepan-1-yl-ethyl)-phenylamine.

    Reduction: Cyclohexyl-4-(2-Azepan-1-yl-ethyl)-amine.

    Substitution: this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

4-(2-Azepan-1-yl-ethyl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Azepan-1-yl-ethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the binding affinity of the compound to its target, while the phenylamine group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Azepan-1-yl-ethyl)-2-phenylacetamide: Similar structure but with an acetamide group instead of an amine.

    4-(2-Azepan-1-yl)-phenylamine: Lacks the ethyl chain, directly connecting the azepane ring to the phenylamine group.

    2-(2-Azepan-1-yl-ethyl)-phenylamine: The azepane ring is attached to the ortho position of the phenylamine group.

Uniqueness

4-(2-Azepan-1-yl-ethyl)-phenylamine is unique due to the presence of both the azepane ring and the ethyl chain, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-[2-(azepan-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16/h5-8H,1-4,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARSMQUCRTVKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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